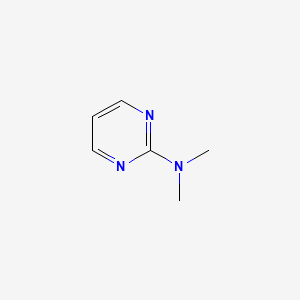
2-Dimethylaminopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminopyrimidine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Catalytic Role:
DMAP is predominantly used as a catalyst in various organic reactions. It enhances the efficiency of reactions such as acylation, alkylation, and esterification. For instance, DMAP has been shown to facilitate the formation of amides from carboxylic acids and amines, significantly increasing reaction rates and yields compared to traditional methods.
| Reaction Type | Description | Reference |
|---|---|---|
| Acylation | Catalyzes the formation of amides | |
| Alkylation | Enhances alkylation reactions | |
| Esterification | Improves yields in ester synthesis |
Medicinal Chemistry
Antibacterial Activity:
Recent studies have demonstrated that DMAP derivatives exhibit significant antibacterial properties. For example, a study on gold nanoparticles conjugated with DMAP showed enhanced antibacterial efficacy against E. coli, indicating potential for drug delivery applications.
- Case Study: A mixture of Pefloxacin with DMAP-PTA-AuNPs exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, compared to 50 µg/mL for Pefloxacin alone, highlighting the synergistic effect of DMAP derivatives in enhancing antibiotic potency .
Molecular Docking Studies:
Molecular docking studies have revealed that DMAP derivatives can interact effectively with bacterial enzymes, suggesting their potential as lead compounds for developing new antibacterial agents .
Catalysis in Organic Reactions
Macrolactamization:
DMAP has been effectively used in macrolactamization reactions, where it acts as a catalyst to facilitate the formation of cyclic compounds from linear precursors. This application is particularly valuable in synthesizing complex natural products.
- Example: A depsipeptidic analogue was synthesized using DMAP-catalyzed macrolactamization, demonstrating its utility in peptide synthesis .
Material Science
Functionalization of Nanoparticles:
DMAP is utilized in the functionalization of nanoparticles for various applications, including drug delivery systems and biosensors. The ability of DMAP to stabilize nanoparticles enhances their performance in targeted drug delivery.
| Application | Description | Reference |
|---|---|---|
| Drug Delivery | Stabilizes nanoparticles for targeted delivery | |
| Biosensors | Enhances sensitivity and selectivity |
Analytical Chemistry
Spectrophotometric Applications:
DMAP derivatives are employed in analytical chemistry for drug recognition studies. Their ability to form stable complexes with various drugs allows for effective detection and quantification in biological samples.
特性
CAS番号 |
5621-02-3 |
|---|---|
分子式 |
C6H9N3 |
分子量 |
123.16 g/mol |
IUPAC名 |
N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-7-4-3-5-8-6/h3-5H,1-2H3 |
InChIキー |
OUMGIYIBWRLOAF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=CC=N1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













